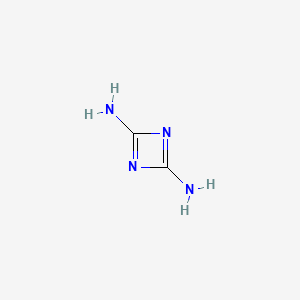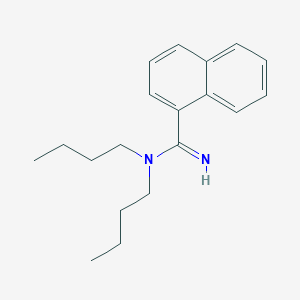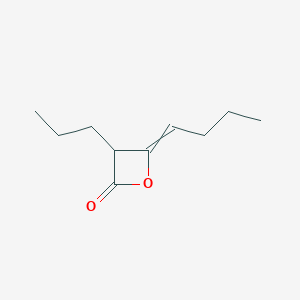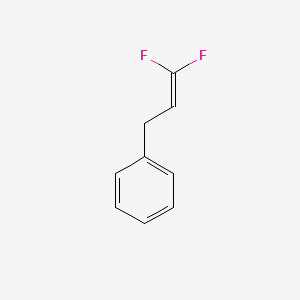
Benzene, (3,3-difluoro-2-propenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, (3,3-difluoro-2-propenyl)- is an organic compound characterized by the presence of a benzene ring substituted with a 3,3-difluoro-2-propenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, (3,3-difluoro-2-propenyl)- can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for Benzene, (3,3-difluoro-2-propenyl)- often involve large-scale application of the Suzuki–Miyaura coupling reaction. The process is optimized for high yield and purity, utilizing advanced catalytic systems and efficient reaction conditions to ensure cost-effectiveness and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, (3,3-difluoro-2-propenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated products.
Reduction: Reduction reactions can modify the propenyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .
Major Products
Major products formed from these reactions include hydroxylated derivatives, reduced propenyl compounds, and substituted benzene derivatives .
Applications De Recherche Scientifique
Benzene, (3,3-difluoro-2-propenyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its interactions with biological systems, including its metabolism and potential effects on organisms.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzene, (3,3-difluoro-2-propenyl)- involves its interaction with molecular targets and pathways within biological systems. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert specific effects. These effects are mediated through interactions with enzymes and receptors, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Benzene, (3,3-difluoro-2-propenyl)- include:
- Benzene, (3-fluoro-2-propenyl)-
- Benzene, (3,3-difluoro-2-propenyl)- derivatives with additional functional groups .
Uniqueness
The uniqueness of Benzene, (3,3-difluoro-2-propenyl)- lies in its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of two fluorine atoms on the propenyl group enhances its reactivity and stability compared to other similar compounds .
Propriétés
Numéro CAS |
4980-68-1 |
|---|---|
Formule moléculaire |
C9H8F2 |
Poids moléculaire |
154.16 g/mol |
Nom IUPAC |
3,3-difluoroprop-2-enylbenzene |
InChI |
InChI=1S/C9H8F2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5,7H,6H2 |
Clé InChI |
TXCDHAJAFFONBZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC=C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




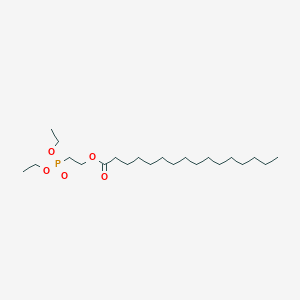
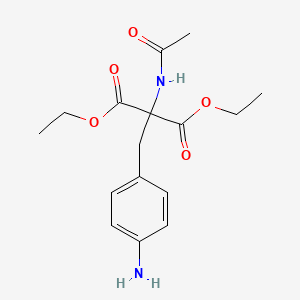
![Ethyl 2-[1,3-benzodioxol-5-yl(hydroxy)(3,4,5-trimethoxyphenyl)methyl]butanoate](/img/structure/B14730732.png)
![Diethyl-[3-[(4-methoxyphenyl)carbamoyloxy]phenyl]-methyl-azanium](/img/structure/B14730745.png)

![N-benzyl-2-[(4-ethoxyphenyl)carbamoyl-(2-methylpropyl)amino]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B14730749.png)


